molecular formula C19H18N2O4 B2984671 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 2034437-98-2

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2984671
CAS No.: 2034437-98-2
M. Wt: 338.363
InChI Key: SIJPCLDSLXMWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that features a unique structure combining bifuran and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.

    Introduction of the oxalamide group: This step involves the reaction of oxalyl chloride with the appropriate amine derivatives to form the oxalamide linkage.

    Attachment of the benzyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized bifuran derivatives.

    Reduction: Amine derivatives of the oxalamide group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with electron-rich sites, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(furan-2-ylmethyl)oxalamide
  • N1,N2-Bis(benzyl)oxalamide
  • N1,N2-Bis(4-methylbenzyl)oxalamide

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the combination of bifuran and benzyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-4-6-14(7-5-13)11-20-18(22)19(23)21-12-15-8-9-17(25-15)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJPCLDSLXMWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.